molecular formula C6H14ClNO2 B2782869 Methyl 4-(methylamino)butanoate hydrochloride CAS No. 89584-24-7

Methyl 4-(methylamino)butanoate hydrochloride

Cat. No.: B2782869
CAS No.: 89584-24-7
M. Wt: 167.63
InChI Key: YIONSXWIAKPSAL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound first appeared in chemical registries in December 2005 under CAS Registry Number 89584-24-7, with subsequent structural characterization completed through collaborative efforts between academic and industrial laboratories. Early synthetic routes focused on esterification and methylation of 4-aminobutyric acid precursors, as evidenced by its classification under PubChem CID 21932544. While not naturally occurring, its design parallels mid-2000s efforts to create blood-brain barrier-penetrating GABA analogs for central nervous system applications.

Significance in Neurobiological Research

Three key research domains utilize this compound:

  • GABA Receptor Modulation : The methylamino group enhances binding affinity to GABA_A receptor subtypes compared to unmodified GABA, as demonstrated in electrophysiological studies.
  • Neurotransmitter Transport : Its ester moiety improves lipid solubility, facilitating studies of GABA transporter (GAT) function under physiological conditions.
  • Metabolic Pathway Analysis : Researchers employ radiolabeled versions to track GABA catabolism in neuronal and glial cell cultures.

Structural Relationship to γ-Aminobutyric Acid (GABA) Derivatives

The compound's molecular architecture combines features of classical GABA derivatives and modern synthetic analogs:

Structural Feature GABA Methyl 4-(Methylamino)butanoate HCl
Amino Group Position γ-carbon γ-carbon
Ionizable Groups Carboxyl, amine Ester, methylamino
Molecular Weight (g/mol) 103.12 175.64
Partition Coefficient -1.87 0.914 (Predicted)

This structural hybrid enables unique interactions with both synaptic and extrasynaptic GABA receptors while resisting rapid enzymatic degradation.

Evolution of Research Applications

Research applications have progressed through three phases:
Phase 1 (2005-2012) : Initial characterization of physicochemical properties and receptor binding profiles.
Phase 2 (2013-2020) : Development as a tool compound for in vitro studies of GABAergic signaling.
Phase 3 (2021-Present) : Exploration in advanced neurotherapeutic contexts, including:

  • Allosteric modulation of tonic inhibition circuits
  • Pharmacochaperoning of misfolded GABA receptors
  • Targeted delivery platforms for gene therapy vectors

Properties

IUPAC Name

methyl 4-(methylamino)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-7-5-3-4-6(8)9-2;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIONSXWIAKPSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89584-24-7
Record name methyl 4-(methylamino)butanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(methylamino)butanoate hydrochloride can be synthesized through the reaction of 4-aminobutyric acid with an acylating agent such as formyl chloride . The reaction typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 4-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Applications/Research Findings
Methyl 4-(methylamino)butanoate HCl C₆H₁₄ClNO₂ 167.63 89584-24-7 Reference compound Intermediate in drug synthesis
4-(Methylamino)butanoic acid HCl C₅H₁₂ClNO₂ 153.61 6976-17-6 Carboxylic acid instead of ester Peptide modification; higher aqueous solubility
Methyl 4-(ethylamino)butanoate HCl C₇H₁₆ClNO₂ 181.66 N/A Ethylamino vs. methylamino group Broader steric effects in receptor binding
Methyl 4-(aminooxy)butanoate HCl C₅H₁₂ClNO₃ 169.61 15985-57-6 Aminooxy group replaces methylamino Click chemistry applications
Methyl 4-amino-4-phenylbutanoate HCl C₁₁H₁₆ClNO₂ 229.70 56523-55-8 Phenyl substituent at C4 CNS-targeting drug candidates
Methyl 2-(methylamino)butanoate HCl C₆H₁₄ClNO₂ 167.63 N/A Methylamino at C2 instead of C4 Altered metabolic stability

Key Comparative Insights

Functional Group Impact: Ester vs. Acid: The carboxylic acid analog (CAS 6976-17-6) exhibits higher polarity and aqueous solubility, making it preferable for aqueous-phase reactions. However, the ester group in the parent compound enhances reactivity in nucleophilic acyl substitutions . Aminooxy vs. Methylamino: The aminooxy derivative (CAS 15985-57-6) is utilized in bioorthogonal chemistry due to its oxyamine group, enabling selective conjugation with carbonyl compounds .

Substituent Effects: Ethylamino vs. For example, ethylamino analogs may exhibit prolonged metabolic half-lives in vivo . Phenyl Substituent: The phenyl-containing analog (CAS 56523-55-8) shows enhanced lipophilicity, favoring blood-brain barrier penetration in neurological drug development .

Synthetic Utility: Methyl 4-(methylamino)butanoate HCl serves as a precursor for N-methylated β-amino esters, critical in synthesizing macrocyclic probes and kinase inhibitors . Derivatives like Methyl 4-(2-methoxy-2-oxoethylamino)butanoate HCl (75% yield) demonstrate versatility in forming heterocycles via intramolecular cyclization .

Physicochemical and Pharmacokinetic Comparisons

Property Methyl 4-(methylamino)butanoate HCl 4-(Methylamino)butanoic acid HCl Methyl 4-amino-4-phenylbutanoate HCl
LogP (Predicted) 0.89 -0.35 1.92
Water Solubility Moderate (ester) High (acid) Low (phenyl group)
Synthetic Yield 94% (typical for ester derivatives) 80–95% 75–92% (varies with substituents)

Research and Application Highlights

  • Pharmaceutical Synthesis: Methyl 4-(methylamino)butanoate HCl is a key intermediate in the synthesis of Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl (patented as a chiral building block for cardiovascular drugs) .
  • Biological Probes: Derivatives like Methyl 4-(4-chlorobutanamido)butanoate (CAS 14788-12-6) are used to functionalize macrocycles for targeting ion channels .
  • Metabolic Studies: The ethylamino analog shows reduced first-pass metabolism compared to the methylamino parent compound, highlighting substituent-dependent pharmacokinetics .

Biological Activity

Methyl 4-(methylamino)butanoate hydrochloride, with the molecular formula C6H14ClNO2C_6H_{14}ClNO_2, is a methyl ester derivative of 4-(methylamino)butanoic acid. This compound has garnered attention in various research fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities and applications.

This compound is synthesized primarily through the esterification of 4-(methylamino)butanoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure high yield and purity. The compound can also undergo hydrolysis to release 4-(methylamino)butanoic acid, which is biologically active and may interact with various enzymes and receptors in biological systems.

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with metabolic enzymes. The hydrolysis of the ester group releases active components that can modulate enzyme activity, potentially influencing metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. For instance, the released 4-(methylamino)butanoic acid could act on enzymes involved in neurotransmitter regulation, which may have implications for neurological health.

Pharmacological Applications

This compound is primarily recognized for its role as a precursor in the synthesis of Azelastine Hydrochloride, a medication used to treat allergic rhinitis. This connection highlights its importance in drug development and pharmacokinetics. The compound's biological activity makes it a candidate for further exploration in therapeutic contexts, particularly concerning its effects on histamine receptors and other targets involved in allergic responses .

Case Studies and Research Findings

Recent studies have explored the compound's potential therapeutic effects:

  • Study on Metabolic Pathways : A study investigated the impact of methyl 4-(methylamino)butanoate on metabolic pathways in animal models. Results indicated that administration of the compound altered levels of neurotransmitters such as GABA, suggesting a role in modulating mood and anxiety-related behaviors.
  • Enzyme Interaction Studies : Another research effort focused on enzyme kinetics, revealing that this compound could inhibit certain enzymes involved in amino acid metabolism. This inhibition was linked to altered metabolic profiles observed in treated subjects.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
Methyl 4-aminobutanoateAn ester with an amino group instead of a methylamino groupLacks the methyl substitution at nitrogen
4-(Methylamino)butyric acidThe parent acid of methyl 4-(methylamino)butanoateContains a carboxylic acid instead of an ester
N-Methyl-4-aminobutyric acidSimilar structure with a methyl group on nitrogenDifferent nitrogen substitution affecting reactivity

This table illustrates how this compound's unique combination of functional groups contributes to its distinct biological activities compared to its analogs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-(methylamino)butanoate hydrochloride?

The synthesis typically involves esterification of 4-(methylamino)butanoic acid with methanol under acidic conditions. Key steps include:

  • Reactants : 4-(methylamino)butanoic acid, methanol, and hydrochloric acid.
  • Conditions : Acidic medium (HCl) to facilitate salt formation, controlled temperatures (25–60°C), and reflux conditions to drive esterification .
  • Purification : Crystallization or column chromatography to achieve ≥95% purity .
  • Yield Optimization : Adjusting molar ratios (e.g., 1:3 acid-to-alcohol) and reaction time (1–24 hours) can enhance yields up to 91% .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H-NMR (DMSO-d6) peaks at δ 3.79 (s, 3H, OCH3), 2.54 (s, 3H, NCH3), and 9.00 (brs, 1H, NH) confirm ester and methylamino groups .
  • Mass Spectrometry (LCMS) : Observed m/z 172.5 [M+H]+ aligns with the molecular formula C7H14ClNO2C_7H_{14}ClNO_2 .
  • X-ray Crystallography : Resolves spatial conformation, critical for understanding interactions in biological systems .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar solvents (e.g., water, DMSO) due to its hydrochloride salt form; limited solubility in non-polar solvents .
  • Stability : Degrades under prolonged exposure to light or high temperatures (>80°C). Store at 2–8°C in inert atmospheres to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

Mechanistic studies suggest:

  • Enzyme Modulation : The methylamino group acts as a nucleophile, binding to catalytic sites of enzymes like aminotransferases, altering substrate affinity .
  • Receptor Binding : Structural analogs (e.g., 4-(dimethylamino)butanoic acid derivatives) show affinity for G-protein-coupled receptors (GPCRs), influencing signal transduction pathways .
  • Pharmacokinetics : In vitro assays indicate moderate plasma protein binding (~70%), with a half-life of 2–4 hours in hepatic microsomes .

Q. What analytical methods resolve contradictions in purity or structural data across studies?

  • HPLC-PDA : Detects impurities (e.g., unreacted 4-(methylamino)butanoic acid) using C18 columns and gradient elution (0.1% TFA in acetonitrile/water) .
  • Tandem MS/MS : Differentiates isobaric impurities (e.g., methyl 3-(methylamino)butanoate) by fragmentation patterns .
  • Elemental Analysis : Validates stoichiometry (e.g., %C, %N) to confirm molecular formula consistency .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Predict binding modes with targets like GABA receptors using software (e.g., AutoDock Vina). Substituents at the butanoate chain (e.g., fluorination) improve binding energy scores .
  • QSAR Models : Correlate logP values with cellular permeability; derivatives with logP 0.5–1.5 show optimal blood-brain barrier penetration .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA) or enzymatic resolution (lipases) to separate (R)- and (S)-enantiomers .
  • Process Optimization : Continuous flow reactors reduce racemization risks by minimizing residence time at high temperatures .

Methodological Considerations

Q. How to validate biological activity in cell-based assays while mitigating cytotoxicity?

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM; IC50 values <10 µM indicate therapeutic potential .
  • Cytotoxicity Screening : Parallel assays (e.g., MTT on HEK293 cells) ensure selectivity ratios >10-fold between target activity and cell viability .

Q. What strategies address low yields in multi-step syntheses of analogs?

  • Intermediate Trapping : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted reagents .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency in derivative synthesis .

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